

# An In-depth Technical Guide to Methanediamine: Chemical Formula, Structure, and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Methanediamine** (CH<sub>2</sub>(NH<sub>2</sub>)<sub>2</sub>), the simplest geminal diamine, is a molecule of significant interest due to its transient nature and pivotal role as a synthetic intermediate, particularly in its more stable dihydrochloride salt form. This guide provides a comprehensive overview of **methanediamine**'s chemical formula, structure, physicochemical properties, and spectral characteristics. It includes detailed experimental protocols for the synthesis of its dihydrochloride salt, theoretical data on its molecular geometry, and an analysis of its reactivity. This document is intended to serve as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

## Introduction

**Methanediamine**, also known as diaminomethane, is a unique organic compound featuring two amine groups attached to a single carbon atom.[1] While the free base is highly reactive and exists only transiently in solution, its dihydrochloride salt (CH<sub>2</sub>(NH<sub>3</sub>+Cl<sup>-</sup>)<sub>2</sub>) is a stable, crystalline solid.[1] This salt has been utilized in chemical synthesis for over a century, serving as a valuable reagent for the introduction of the aminomethylene unit and as a slow-releasing source of ammonia for sensitive amidation reactions.[1][2] Furthermore, **methanediamine** is of interest in astrochemical and prebiotic chemistry as a potential precursor to nucleobases in the interstellar medium.[1][3]



### **Chemical Formula and Structure**

The chemical formula of **methanediamine** is CH<sub>6</sub>N<sub>2</sub>, and its condensed formula is CH<sub>2</sub>(NH<sub>2</sub>)<sub>2</sub>. [1] Its structure consists of a central methylene (-CH<sub>2</sub>-) group bonded to two primary amine (-NH<sub>2</sub>) groups.

## **Molecular Geometry**

Computational studies using Density Functional Theory (DFT) have been employed to determine the most stable conformation of **methanediamine**. The molecule's geometry is characterized by the bond lengths and angles between its constituent atoms.

Table 1: Calculated Molecular Geometry of Methanediamine

Parameter	Bond/Angle	Value
Bond Lengths (Å)	С-Н	1.09
C-N	1.47	
N-H	1.02	_
**Bond Angles (°) **	Н-С-Н	109.5
H-C-N	109.5	
C-N-H	109.5	_
N-C-N	111.0	<del>-</del>
H-N-H	106.0	<del>-</del>

Note: These values are representative of typical bond lengths and angles for similar structures and may vary slightly based on the computational method and basis set used.[4][5]

Caption: Ball-and-stick model of the **methanediamine** molecule.

# **Physicochemical and Spectral Properties**

The inherent instability of free **methanediamine** makes the experimental determination of its physical properties challenging. Therefore, the data presented below primarily pertains to its



stable dihydrochloride salt.

Table 2: Physicochemical Properties of Methanediamine and its Dihydrochloride Salt

Property	Methanediamine (Free Base)	Methanediamine Dihydrochloride	Reference(s)
CAS Number	2372-88-5	57166-92-4	[1]
Molecular Formula	CH <sub>6</sub> N <sub>2</sub>	CH <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub>	[6]
Molecular Weight ( g/mol)	46.07	118.99	[6]
Appearance	Transient in solution	White granular solid	[6]
Solubility	-	Soluble in water (≥100 mg/mL at 21.5°C)	[6]
Decomposition Point (°C)	-	~135 (changes to a white puffy solid)	[6]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and structural elucidation of **methanediamine** and its derivatives.

The NMR spectra of **methanediamine** dihydrochloride are relatively simple due to the molecule's symmetry.

Table 3: NMR Spectral Data for Methanediamine Dihydrochloride



Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference(s
<sup>1</sup> H	DMSO-d <sub>6</sub>	4.87	Singlet	-CH <sub>2</sub> -	[7]
7.52	Triplet	-NH₃+	[7]		
13C	D2O	40-60 (predicted)	Singlet	-CH₂-	[7]

Note: The triplet multiplicity for the -NH<sub>3</sub>+ protons arises from coupling to the <sup>14</sup>N nucleus.

The FTIR spectrum of **methanediamine** dihydrochloride exhibits characteristic absorption bands corresponding to its functional groups.

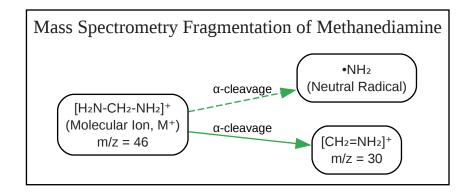
Table 4: Principal FTIR Absorption Bands for Methanediamine Dihydrochloride

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	
3200-2800	N-H stretch	Ammonium (-NH3+)	
2950-2850	C-H stretch	Methylene (-CH <sub>2</sub> -)	
1600-1500	N-H bend (asymmetric)	Ammonium (-NH3+)	
1480-1440	C-H bend (scissoring)	Methylene (-CH <sub>2</sub> -)	
~1100	C-N stretch	C-N	

Note: These are approximate ranges and the exact peak positions can be found on a reference spectrum.

The fragmentation of **methanediamine** in a mass spectrometer is expected to follow patterns typical for aliphatic amines, primarily through alpha-cleavage.





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Caption: Proposed mass spectrometry fragmentation pathway for **methanediamine**.

The primary fragmentation pathway involves the cleavage of a C-N bond, leading to the formation of a stable iminium cation with a mass-to-charge ratio (m/z) of 30, which would likely be the base peak in the spectrum. The molecular ion peak would be observed at an m/z of 46. [8][9]

# Experimental Protocols Synthesis of Methanediamine Dihydrochloride

The following protocol is a representative method for the synthesis of **methanediamine** dihydrochloride, adapted from established procedures for the synthesis of similar amine hydrochlorides.[10][11]

Reaction Scheme: 2 NH<sub>4</sub>Cl + 2 CH<sub>2</sub>O → CH<sub>2</sub>(NH<sub>3</sub>+Cl<sup>-</sup>)<sub>2</sub> + HCOOH

#### Materials:

- Ammonium chloride (NH<sub>4</sub>Cl)
- Formaldehyde (37% aqueous solution)
- Absolute ethanol
- Chloroform



#### Procedure:

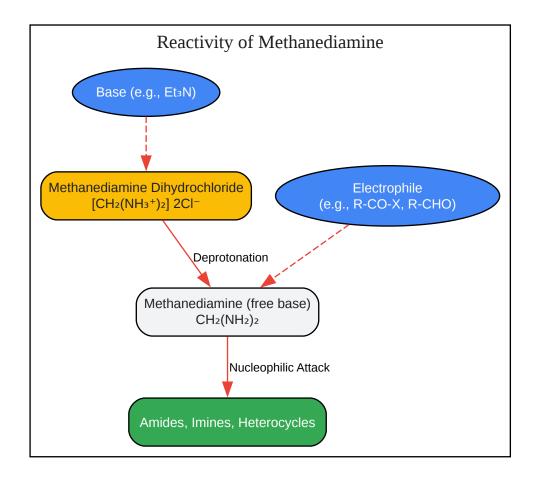
- In a round-bottom flask equipped with a reflux condenser, combine ammonium chloride and formaldehyde solution in a 1:2 molar ratio.
- Heat the mixture on a steam bath until the initial reaction subsides and then gently reflux for 2-3 hours.
- Concentrate the resulting solution under reduced pressure to obtain a viscous syrup.
- To the cooled syrup, add absolute ethanol to precipitate the crude product and unreacted ammonium chloride.
- Filter the solid and wash with cold chloroform to remove any dimethylamine hydrochloride impurity.
- Recrystallize the crude product from a minimal amount of hot absolute ethanol.
- Collect the purified crystals of methanediamine dihydrochloride by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment.

# **Reactivity and Synthetic Applications**

The synthetic utility of **methanediamine** is primarily accessed through its dihydrochloride salt. Neutralization of the salt in situ generates the highly reactive free diamine, which acts as a potent nucleophile.





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Caption: General reaction pathway for the use of **methanediamine**.

## **Amide Synthesis**

**Methanediamine** dihydrochloride, in the presence of a non-nucleophilic base like triethylamine, serves as an effective ammonia surrogate for the conversion of active esters of amino acids and peptides into primary amides.[2] This method is advantageous as it avoids the solubility issues and harsh conditions associated with using concentrated aqueous ammonia.

# **Heterocycle Synthesis**

The bifunctional nature of **methanediamine** allows it to participate in condensation and ringclosing reactions with various electrophiles, providing a route to a wide range of nitrogencontaining heterocyclic compounds.[3] This reactivity is particularly relevant in the context of



prebiotic chemistry, where it is considered a key intermediate in the abiotic synthesis of nucleobases.[1][3]

## Conclusion

**Methanediamine** is a fundamentally important, albeit transient, molecule in organic chemistry. Its stable dihydrochloride salt provides a practical means to harness its synthetic potential. This guide has summarized the core chemical and physical properties of **methanediamine**, provided detailed spectral data for its characterization, and outlined its synthesis and key applications. The information presented herein is intended to support further research and development in fields that can benefit from the unique reactivity of this simple geminal diamine.

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